molecular formula C13H7BrO2S B2646764 5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran CAS No. 433254-74-1

5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran

Cat. No. B2646764
CAS RN: 433254-74-1
M. Wt: 307.16
InChI Key: VPSLEJKACKUKEW-UHFFFAOYSA-N
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Description

5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran (5-B2T2CBF) is an organic compound that belongs to the thiophene family of heterocyclic compounds. It is a versatile compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. 5-B2T2CBF has been used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. In addition, it has been used in the development of new materials, such as polymers and nanomaterials.

Scientific Research Applications

Metabolism and Disposition Studies

Research has detailed the metabolism and disposition of benzofuran derivatives. One study focused on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist being developed for insomnia treatment. It highlighted the comprehensive metabolic pathways of the compound, including the oxidation of the benzofuran ring and its subsequent rearrangement, revealing the detailed biotransformation and excretion of benzofuran derivatives (Renzulli et al., 2011).

Uricosuric Drug Metabolism

Benzofuran compounds, such as benzbromarone (a widely used uricosuric drug), have been studied for their metabolism in humans. The research identified several metabolites formed through oxidative pathways, providing insights into the pharmacokinetics and biotransformation of benzofuran-based medications in clinical use (Maurer & Wollenberg, 1990).

Radiosensitizing Agent in Medical Imaging

5-bromodeoxyuridine (BrdUrd) has been evaluated as a potential radiosensitizer for gliomas, where its pharmacology was studied in patients using an intravenous route. The research offered insights into the dosing, tolerability, and pharmacokinetics of BrdUrd, contributing to our understanding of benzofuran derivatives in enhancing radiotherapy effectiveness (Russo et al., 1984).

Neurotoxicity and Behavioral Studies

5-bromo-2-deoxyuridine (BrdU) has been used in studies related to adult neurogenesis and olfactory learning. Its toxic effects on proliferative tissues have been documented, and its influence on behaviors like conditioned flavor aversion was examined, thus providing a perspective on the broader biological impacts of benzofuran derivatives (Kimbrough et al., 2011).

Mechanism of Action

The mechanism of action for “5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran” is not available in the retrieved data .

Future Directions

Unfortunately, the future directions for “5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran” are not available in the retrieved data .

properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO2S/c14-9-3-4-10-8(6-9)7-11(16-10)13(15)12-2-1-5-17-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLEJKACKUKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (12.0 g, 0.087 mol) and subsequently 2-bromo-1-(thiophen-2-yl)ethanone (7.0 g, 0.034 mol; prepared as described in J. Med. Chem. 30, 1497 (1987)) were added to a stirred solution of 5-bromosalicylaldehyde (6.9 g, 0.034 mol) in acetone (150 mL). The mixture was stirred at ambient temperature for 30 min at first and then refluxed for 1 h. Solid mass was filtered off, washed with hot acetone (2×50 mL) and the filtrate was evaporated in vacuo. The residue (11.3 g) was crystallized from ethanol (15 mL) giving (5-bromobenzo[b]furan-2-yl)-(thiophen-2-yl)methanone. Yield: 8.0 g (77%). M.p. 84-86° C. RF (SiO2, hexane/ethyl acetate 3:1) 0.70.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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